N-Oleoylethanolamide-d4
Overview
Description
Oleoyl Ethanolamide-d4 is a deuterated form of Oleoyl Ethanolamide, a naturally occurring lipid that acts as an endogenous agonist for peroxisome proliferator-activated receptor alpha (PPAR-α). This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which aids in the accurate quantification of Oleoyl Ethanolamide in various biological samples .
Mechanism of Action
Target of Action
N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled form of Oleoylethanolamide (OEA), an endogenous lipid amide . The primary target of OEA is the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) . PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis .
Mode of Action
OEA-d4, like its parent compound OEA, acts as a high-affinity agonist at PPAR-α . Instead, it activates PPAR-α and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway .
Biochemical Pathways
The activation of PPAR-α by OEA-d4 leads to the modulation of various biochemical pathways. These include the regulation of genes involved in lipid metabolism, fatty acid uptake, lipolysis, and beta-oxidation . The compound also influences the sphingolipid signaling pathway through its inhibitory action on ceramidase .
Pharmacokinetics
As a lipid compound, its bioavailability and pharmacokinetic profile are likely influenced by factors such as lipid solubility and transport mechanisms .
Result of Action
The activation of PPAR-α by OEA-d4 has several molecular and cellular effects. It enhances microglial Aβ uptake and clearance, suppresses lipid droplet accumulation, and inhibits inflammasome activation . These actions contribute to the compound’s potential therapeutic effects in conditions such as obesity and arteriosclerosis .
Action Environment
The action, efficacy, and stability of OEA-d4 can be influenced by various environmental factors. These may include the presence of other lipids, the state of the endocannabinoid system, and individual variations in PPAR-α expression and function
Biochemical Analysis
Biochemical Properties
N-Oleoylethanolamide-d4, like its non-deuterated counterpart, is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to regulate PPAR-α activity, which in turn stimulates lipolysis . This interaction with PPAR-α is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to activate PPARα signaling and promote TFEB lysosomal function, leading to enhanced microglial Aβ uptake and clearance .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a natural activator of sirtuin 1 (SIRT1) and is an endogenous ligand of the peroxisome proliferator-activated receptor alpha (PPARα) nuclear receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research on rats has observed effects at a daily dose of 10mg/kg of bodyweight . This dosage has been found to be effective in reducing food intake and influencing lipid metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is known to regulate feeding and body weight in vertebrates ranging from mice to pythons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleoyl Ethanolamide-d4 typically involves the incorporation of deuterium atoms into the hydroxyethyl group of Oleoyl Ethanolamide. This can be achieved through the following steps:
Deuteration of Ethanolamine: Ethanolamine is reacted with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.
Amidation Reaction: The deuterated ethanolamine is then reacted with oleic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form Oleoyl Ethanolamide-d4.
Industrial Production Methods
Industrial production of Oleoyl Ethanolamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of ethanolamine are deuterated using D2O.
Automated Amidation: The amidation reaction is carried out in automated reactors to ensure consistency and purity. The product is then purified using chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Oleoyl Ethanolamide-d4 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The amide group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides and anhydrides can be used for substitution reactions.
Major Products
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Yields simpler amides and alcohols.
Substitution: Forms substituted amides and esters.
Scientific Research Applications
Oleoyl Ethanolamide-d4 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Oleoyl Ethanolamide.
Biology: Helps in studying the metabolic pathways involving Oleoyl Ethanolamide and its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic effects in obesity and metabolic disorders due to its role as a PPAR-α agonist.
Industry: Utilized in the development of lipid-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Ethanolamide: Another fatty acid ethanolamide with anti-inflammatory properties.
Stearoyl Ethanolamide: Similar in structure but with a stearic acid moiety.
Linoleoyl Ethanolamide: Contains a linoleic acid moiety and has distinct metabolic effects.
Uniqueness
Oleoyl Ethanolamide-d4 is unique due to its deuterated form, which provides enhanced stability and accuracy in analytical applications. Its specific interaction with PPAR-α also distinguishes it from other fatty acid ethanolamides, making it a valuable tool in metabolic research .
Properties
IUPAC Name |
(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-QAFBOUAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223084 | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-36-3 | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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